1-(4-Aminocyclohexyl)pyrrolidin-2-one
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Overview
Description
1-(4-Aminocyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a pyrrolidin-2-one ring and an aminocyclohexyl group
Preparation Methods
The synthesis of 1-(4-Aminocyclohexyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-aminocyclohexanone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Aminocyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, facilitated by reagents such as halogens or acids.
Common reagents and conditions used in these reactions include catalysts, specific temperatures, and solvents to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Aminocyclohexyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: Researchers utilize this compound to study its effects on biological systems, including its potential as a pharmaceutical intermediate.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes .
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
1-(4-Aminocyclohexyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered ring, commonly used in organic synthesis.
Pyrrolidin-2-one: Similar to this compound but lacks the aminocyclohexyl group, making it less complex.
Cyclohexylamine: Contains a cyclohexyl group with an amine, but lacks the pyrrolidin-2-one ring.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(4-aminocyclohexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h8-9H,1-7,11H2 |
InChI Key |
BHPOOWBWUQPPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)N |
Origin of Product |
United States |
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